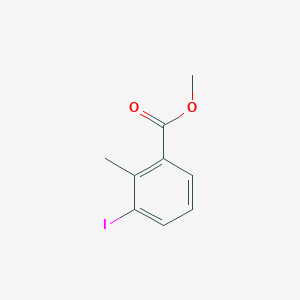

Methyl 3-iodo-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPPZCXGKFWQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576432 | |

| Record name | Methyl 3-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-33-9 | |

| Record name | Methyl 3-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-iodo-2-methylbenzoate (CAS No. 52570-33-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-iodo-2-methylbenzoate, a key aromatic building block in organic synthesis. The document details its chemical identity, synthesis, physicochemical and spectroscopic properties, and its applications, particularly in the realm of medicinal chemistry and drug discovery. Emphasis is placed on the practical aspects of its synthesis and its utility in palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

Introduction: A Versatile Building Block

This compound, registered under CAS number 52570-33-9, is a halogenated aromatic ester that serves as a valuable intermediate in the synthesis of more complex organic molecules.[1][2][3][4][5] Its structure, featuring an iodine atom positioned meta to the methyl ester and ortho to the methyl group, offers a unique combination of steric and electronic properties. The presence of the iodo-substituent makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile has positioned this compound as a significant tool for medicinal chemists and materials scientists in the construction of novel molecular frameworks. This guide will delve into the critical technical aspects of this compound, providing a self-validating system of protocols and data for the discerning researcher.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective use. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 52570-33-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉IO₂ | [1][3] |

| Molecular Weight | 276.07 g/mol | [1][3] |

| Synonyms | 3-Iodo-2-methyl-benzoic acid methyl ester, Methyl 2-methyl-3-iodobenzoate | [1][4][5] |

| Physical Form | Liquid or Solid or Semi-solid or lump | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, beginning with the regioselective iodination of 2-methylbenzoic acid to form 3-iodo-2-methylbenzoic acid, followed by esterification.

Step 1: Iodination of 2-Methylbenzoic Acid

The primary challenge in the synthesis of the precursor, 3-iodo-2-methylbenzoic acid, lies in controlling the regioselectivity of the iodination reaction. Direct iodination of 2-methylbenzoic acid often leads to a mixture of isomers, with the 5-iodo isomer being a significant byproduct.[6]

A representative, albeit low-yielding for the desired isomer, protocol for the iodination of 2-methylbenzoic acid is described below. It is important to note that optimization of this step is crucial for obtaining a pure sample of the 3-iodo isomer.

Protocol: Iodination of 2-Methylbenzoic Acid [6]

-

Reaction Setup: In a 10-L reactor equipped with a reflux condenser, combine acetic acid (2,678 g), acetic anhydride (823 g), 2-methylbenzoic acid (700 g), iodine (502 g), a 70% aqueous iodic acid solution (299 g), and H-β-form zeolite (161 g).

-

Reaction: Heat the mixture to reflux (approximately 122°C) and maintain for four hours.

-

Work-up: After the reaction is complete, cool the mixture and remove the H-β-form zeolite by filtration. To the filtrate, add a 10% aqueous sodium thiosulfate solution (200 g) and water (2,500 g).

-

Isolation: Cool the mixture to 30°C to precipitate the product. Collect the crystals by filtration.

-

Purification: The resulting product will be a mixture of isomers. Purification by fractional crystallization or chromatography is necessary to isolate the 3-iodo-2-methylbenzoic acid. High-performance liquid chromatography (HPLC) is recommended to analyze the product distribution.[6]

Causality of Experimental Choices:

-

Acetic Anhydride: Acts as a water scavenger, preventing the deactivation of the iodinating agent.

-

Iodic Acid: Serves as an oxidizing agent to generate the electrophilic iodine species required for aromatic iodination.

-

H-β-form Zeolite: A solid acid catalyst that can influence the regioselectivity of the reaction.

Caption: Synthesis workflow for this compound.

Step 2: Fischer Esterification

Once the 3-iodo-2-methylbenzoic acid precursor is obtained in sufficient purity, the final step is a standard Fischer esterification to yield the methyl ester.

Protocol: Fischer Esterification of 3-Iodo-2-methylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-2-methylbenzoic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The methyl ester protons will be a singlet around δ 3.9 ppm, and the aromatic methyl protons will be a singlet around δ 2.4 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester will appear around δ 165-170 ppm. Aromatic carbons will be in the range of δ 120-145 ppm, with the carbon bearing the iodine atom showing a characteristic shift. The methyl ester carbon will be around δ 52 ppm, and the aromatic methyl carbon will be around δ 20 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z = 276. A prominent fragment corresponding to the loss of the methoxy group ([M-31]⁺) may be observed. |

| Infrared (IR) Spectroscopy | A strong carbonyl stretch (C=O) for the ester is expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C-I stretch will appear in the fingerprint region at lower wavenumbers. |

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The primary utility of this compound in research and drug development stems from its capacity to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new chemical bonds.

Caption: Key reaction pathways for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl compounds.

General Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand, 2-5 mol%) and a degassed solvent system (e.g., toluene, dioxane, or DMF, often with water).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

General Protocol: Heck Reaction

-

Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃, 1.5-3.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Reaction: Heat the mixture to the required temperature (often 80-140°C) and stir until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove the precipitated palladium black. The filtrate is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of aryl-alkynes.

General Protocol: Sonogashira Coupling [9][10]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: The reaction is typically worked up by partitioning between an aqueous solution and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined structure and the reactivity of its carbon-iodine bond make it a reliable and versatile substrate for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its synthesis, properties, and key applications, offering a foundation of knowledge for researchers and scientists. The protocols and data presented herein are intended to empower the scientific community to leverage the full potential of this valuable chemical intermediate in the pursuit of novel molecules with applications in drug discovery, materials science, and beyond.

References

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Org. Synth. Coll. Vol. 1, p.323. Retrieved from [Link]

- Alonso, D. A., et al. (2015). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles.

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9IO2, 100 grams. Retrieved from [Link]

Sources

- 1. This compound | 52570-33-9 [sigmaaldrich.com]

- 2. CAS 52570-33-9 | 2723-H-05 | MDL MFCD12923250 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. parchem.com [parchem.com]

- 6. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 52570-33-9|this compound|BLD Pharm [bldpharm.com]

- 8. This compound(52570-33-9)FT-IR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-2-methylbenzoate

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-iodo-2-methylbenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy is designed for high regioselectivity and yield, addressing the common challenges associated with the introduction of substituents on substituted benzene rings. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a multi-step sequence that ensures the precise placement of the iodo and methyl ester functionalities. Direct iodination of methyl 2-methylbenzoate is not a viable primary strategy due to the directing effects of the methyl and ester groups, which would likely lead to a mixture of constitutional isomers, with the 5-iodo isomer being a significant byproduct.[1] Therefore, a more controlled, regioselective approach is warranted.

The chosen synthetic pathway involves three key transformations:

-

Directed Nitration: Introduction of a nitro group, which will later be converted to the target iodo group.

-

Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine.

-

Sandmeyer Reaction: Diazotization of the amine followed by iodination to regioselectively install the iodine atom.

-

Fischer Esterification: Conversion of the carboxylic acid to the final methyl ester.

This strategy leverages well-established and reliable reactions to build the target molecule with a high degree of purity and predictability.

Visualization of the Synthetic Pathway

Sources

Methyl 3-iodo-2-methylbenzoate physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-iodo-2-methylbenzoate

Abstract

This compound is an important halogenated aromatic ester, serving as a versatile intermediate and building block in modern organic synthesis. Its utility in the development of pharmaceuticals and complex molecular architectures stems from the unique reactivity conferred by its substitution pattern—an ester for derivatization, a methyl group influencing steric and electronic properties, and an iodo group that is a prime handle for cross-coupling reactions. This guide provides a comprehensive overview of the core physical properties, spectroscopic signatures, synthesis, and safe handling of this compound, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

Precise identification is paramount in chemical research. This compound is distinguished from its isomers by the specific arrangement of substituents on the benzene ring.

-

IUPAC Name: this compound

-

Synonyms: 3-Iodo-2-methyl-benzoic acid methyl ester[1]

The structure consists of a central benzene ring substituted with a methyl group at position 2, an iodine atom at position 3, and a methyl ester group (-COOCH₃) at position 1. This arrangement dictates the molecule's reactivity and its characteristic spectroscopic profile.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data for this compound is summarized below.

| Property | Value | Source(s) |

| Physical Form | Liquid, Solid, or Semi-solid | [2] |

| Appearance | White to off-white crystalline solid or colorless liquid | [4] (Isomer) |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Purity (Typical) | 97-98% | [2][3] |

| Solubility | Insoluble in water; Soluble in ether, benzene, alcohol. | [5] (Isomer) |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [2] |

The variable physical state reported suggests that the compound's melting point is likely near ambient room temperature. As is typical for non-polar aromatic esters, it exhibits poor solubility in aqueous solutions but is readily soluble in common organic solvents[5].

Synthesis and Purification Workflow

This compound is typically synthesized via a two-step process starting from 2-methylbenzoic acid.

Step 1: Iodination of 2-Methylbenzoic Acid The precursor, 3-iodo-2-methylbenzoic acid, can be synthesized through the direct iodination of 2-methylbenzoic acid. A common method involves using iodine and an oxidizing agent in an acidic medium. For instance, a reaction can be performed with iodine, iodic acid, and a zeolite catalyst in acetic acid at elevated temperatures[6]. The regioselectivity is directed by the activating methyl group and the meta-directing carboxylic acid, leading to iodination primarily at the 3 and 5 positions. The 3-iodo isomer is then isolated from the mixture.

Step 2: Fischer Esterification The resulting 3-iodo-2-methylbenzoic acid is then converted to its methyl ester. This is classically achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The equilibrium is driven towards the product (the ester) by using methanol as the solvent.

Purification Post-synthesis, the crude product is typically purified using standard laboratory techniques. This involves an aqueous work-up to remove the acid catalyst and any unreacted carboxylic acid, followed by extraction with an organic solvent. The final purification is often accomplished by column chromatography on silica gel or distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not publicly available in the search results, its structure allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance) The proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (3H): Three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. They will exhibit a complex splitting pattern (doublets and triplets) due to their coupling with each other.

-

Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm, corresponding to the three protons of the methoxy group (-OCH₃).

-

Ring Methyl Protons (3H): A singlet around δ 2.5 ppm, corresponding to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum should display nine unique carbon signals:

-

Carbonyl Carbon: One signal in the deshielded region, typically δ 165-170 ppm, for the ester carbonyl carbon.

-

Aromatic Carbons (6C): Six distinct signals in the δ 120-145 ppm range. The carbon bearing the iodine atom (C-I) will appear at a higher field (around δ 90-100 ppm) due to the heavy atom effect.

-

Ester Methyl Carbon: One signal around δ 52 ppm.

-

Ring Methyl Carbon: One signal at a higher field, around δ 20 ppm.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. This is one of the most characteristic peaks.

-

C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

C=C Stretch (Aromatic): Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) In mass spectrometry with electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at an m/z of 276. A prominent fragment would likely be the loss of the methoxy group (·OCH₃), resulting in a peak at m/z 245. The presence of iodine would also give a characteristic isotopic pattern.

Caption: Key structural features and their expected spectroscopic signals. (Note: Image is a placeholder).

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its primary application lies in organic synthesis, where it serves as a scaffold for constructing more complex molecules. The iodine substituent is particularly significant, as it is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes[7].

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions are foundational in medicinal chemistry for the synthesis of novel drug candidates. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302: Harmful if swallowed[2]. Isomeric compounds also carry warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), which should be considered as potential hazards[8][9][10].

-

Precautionary Statements: Standard precautions include wearing personal protective equipment (gloves, safety glasses), handling in a well-ventilated area or fume hood, and avoiding inhalation, ingestion, and skin contact[11]. Wash hands thoroughly after handling.

Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation[2].

Conclusion

This compound is a well-defined chemical intermediate with a distinct set of physical and spectroscopic properties. Its utility in synthetic chemistry, particularly in the construction of complex organic molecules via cross-coupling reactions, makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in the laboratory.

References

-

Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925. PubChem - NIH. [Link]

-

Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033. PubChem - NIH. [Link]

-

This compound, 98% Purity, C9H9IO2, 100 grams. CP Lab Safety. [Link]

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

-

Methyl-2-iodobenzoate. NIST WebBook. [Link]

-

2-Iodo Methyl Benzoate CAS # : 610-97-9. Ammonium Iodide. [Link]

-

Methyl 3-amino-4-iodo-benzoate. SpectraBase. [Link]

-

This compound. Wychem. [Link]

-

Methyl 4-iodobenzoate. Wikipedia. [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | 52570-33-9 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Iodo Methyl Benzoate, 2-Iodo Methyl Benzoate 610-97-9, 2-Iodo Methyl Benzoate suppliers in India. [sodiumiodide.net]

- 6. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 8. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-iodo-3-methylbenzoate | 103441-60-7 [sigmaaldrich.com]

- 10. 103441-60-7 Cas No. | Methyl 2-iodo-3-methylbenzoate | Apollo [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Physicochemical Properties and Molecular Structure

An In-Depth Technical Guide to Methyl 3-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic ester. As a versatile building block in organic synthesis, its strategic importance lies in the reactivity of the carbon-iodine bond, which serves as a crucial handle for constructing complex molecular architectures. This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis and purification, explores its applications in medicinal chemistry and material science, and provides essential safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in advanced synthetic applications.

This compound is an organoiodine compound that serves as a valuable intermediate in synthetic chemistry. Its core structure consists of a benzene ring substituted with a methyl group, an iodine atom, and a methyl ester group. The precise positioning of these functional groups dictates its reactivity and utility.

A summary of its key properties is presented below:

| Property | Value | Reference(s) |

| Molecular Weight | 276.07 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉IO₂ | [2][4] |

| CAS Number | 52570-33-9 | [1][2][4] |

| Canonical SMILES | COC(=O)C1=C(C)C=CC=C1I | |

| InChI Key | IPPPZCXGKFWQEC-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥97% | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | [1] |

| Synonyms | 3-Iodo-2-methyl-benzoic acid methyl ester | [2] |

The molecular structure is visualized in the diagram below, highlighting the ortho-relationship of the methyl and ester groups and the meta-positioning of the iodine atom relative to the ester.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. This approach is favored for its reliability and use of readily available starting materials. The causality behind this choice is rooted in directing the regioselectivity of the iodination reaction prior to esterification.

Step 1: Iodination of 2-Methylbenzoic Acid The first step involves the electrophilic iodination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director. However, direct iodination often yields a mixture of isomers, primarily the 5-iodo and 3-iodo products.[5][6] Controlling the reaction conditions (e.g., choice of iodinating agent, solvent, and catalyst) is crucial to maximize the yield of the desired 3-iodo isomer.[5]

Step 2: Fischer Esterification Following iodination and purification of the resulting 3-iodo-2-methylbenzoic acid, the carboxylic acid is converted to its methyl ester via Fischer esterification.[7] This acid-catalyzed reaction with methanol is a classic, high-yielding method for ester formation.

Caption: General two-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Protocol Trustworthiness: This protocol is a self-validating system. The purity of the intermediate after Step 1 directly impacts the efficiency of Step 2. The final purification step is validated by analytical techniques (e.g., HPLC, NMR) to confirm the identity and purity of the final product.

Step 1: Synthesis of 3-Iodo-2-methylbenzoic Acid

-

Reagents: 2-methylbenzoic acid, iodine, an oxidizing agent (e.g., iodic acid), acetic acid, acetic anhydride.[5]

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, charge 2-methylbenzoic acid, acetic acid, and acetic anhydride.

-

Add iodine and the oxidizing agent to the mixture.

-

Heat the mixture to reflux (approx. 120-125°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[5]

-

Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Add water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol/water) to separate the 3-iodo isomer from other byproducts.[8]

-

Step 2: Synthesis of this compound (Esterification)

-

Reagents: 3-iodo-2-methylbenzoic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

Suspend the purified 3-iodo-2-methylbenzoic acid in an excess of methanol in a round-bottom flask.[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude ester by silica gel column chromatography.

-

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for creating more complex molecules. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Expertise Insight: The choice of an iodo-aromatic compound over its bromo- or chloro-analogs is a deliberate strategic decision in multi-step synthesis. The higher reactivity of the C-I bond allows for milder reaction conditions in cross-coupling reactions, which can be critical for preserving sensitive functional groups elsewhere in the molecule. This makes it a cornerstone intermediate in modern drug discovery.[9]

Key applications include:

-

Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs). Halogenated aromatic structures are foundational in synthesizing complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and novel anti-diabetic agents.[9][10][11]

-

Palladium-Catalyzed Cross-Coupling: It is an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.[9] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular scaffolds required for modern therapeutics.

-

Material Science: The compound can act as a precursor for developing novel organic electronic materials and functional polymers where the electronic properties can be tailored.[9][10]

Caption: Role of this compound in palladium-catalyzed cross-coupling.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

Hazard Profile:

-

Signal Word: Warning[1]

-

Hazard Statements: H302: Harmful if swallowed.[1] Related iodinated compounds may also cause skin, eye, and respiratory irritation.[12][13]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in the dark and under an inert atmosphere to maintain stability.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in science and medicine. Its well-defined physicochemical properties, coupled with its high reactivity in crucial synthetic transformations like palladium-catalyzed cross-coupling, make it an invaluable intermediate. Understanding the rationale behind its synthesis, purification, and application allows researchers to leverage its full potential in the development of novel pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensure its effective and safe utilization in the laboratory.

References

-

This compound, 98% Purity, C9H9IO2, 100 grams. CP Lab Safety. [Link]

-

Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925. PubChem, NIH. [Link]

-

Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033. PubChem, NIH. [Link]

-

Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. Wychem. [Link]

-

m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

-

The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

methyl 3-cyano-2-iodobenzoate. Chemical Synthesis Database. [Link]

-

5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Pharma Intermediate. [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

- Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

- Process for producing 5-iodo-2-methylbenzoic acid.

-

Methyl Benzoate (NMR). UCLA Chemistry. [Link]

Sources

- 1. This compound | 52570-33-9 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Methyl 2-iodo-3-methylbenzoate | 103441-60-7 [sigmaaldrich.com]

- 13. 103441-60-7 Cas No. | Methyl 2-iodo-3-methylbenzoate | Apollo [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

Methyl 3-iodo-2-methylbenzoate structure

An In-Depth Technical Guide to Methyl 3-iodo-2-methylbenzoate: Structure, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern—featuring an iodine atom, a methyl group, and a methyl ester on a benzene ring—provides a strategic platform for constructing complex molecular architectures. The presence of the aryl iodide functionality is particularly significant, rendering the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical structure, a detailed, field-tested synthesis protocol, and an exploration of its applications in synthetic chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations essential for its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structure is foundational to its reactivity and utility. The ortho-methyl group sterically influences the adjacent ester and iodo substituents, while the meta-positioning of the iodine atom dictates its role in regioselective coupling reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 52570-33-9 | [1][2] |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₉IO₂ | [1][3] |

| Molecular Weight | 276.07 g/mol | [1][3] |

| InChI Key | IPPPZCXGKFWQEC-UHFFFAOYSA-N |

| Synonyms | 3-Iodo-2-methyl-benzoic acid methyl ester |[1] |

Table 2: Physicochemical and Safety Data

| Property | Value | Reference |

|---|---|---|

| Physical Form | Liquid or Solid or Semi-solid | |

| Purity | Typically ≥97% | [4] |

| Storage | Keep in a dark place, inert atmosphere, room temperature | |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Hazard Statements | H302 (Harmful if swallowed), Causes skin and eye irritation | [5] |

| Signal Word | Warning | |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a two-step process: (1) regioselective iodination of 2-methylbenzoic acid, followed by (2) Fischer esterification. This pathway is chosen for its reliability, scalability, and control over isomer formation.

Step 1: Iodination of 2-Methylbenzoic Acid

The primary challenge in this step is achieving iodination at the C3 position (meta to the carboxyl group and ortho to the methyl group). The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Direct iodination often leads to a mixture of products. A robust method involves using iodine and an iodic acid solution in acetic acid, which provides a controlled source of electrophilic iodine.[6]

Step 2: Fischer Esterification

The resulting 3-iodo-2-methylbenzoic acid is then converted to its methyl ester via the classic Fischer esterification.[7] This acid-catalyzed reaction with methanol is an equilibrium-driven process. Using a large excess of methanol as the solvent effectively shifts the equilibrium toward the product, ensuring a high yield.

Integrated Synthesis Workflow

Caption: Two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Materials: 2-methylbenzoic acid, acetic acid, acetic anhydride, iodine, 70% aq. iodic acid, sodium thiosulfate, methanol, sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine.

Protocol:

-

Iodination:

-

To a reactor, add 2-methylbenzoic acid (e.g., 1.0 eq), acetic acid, and acetic anhydride.

-

Add iodine (e.g., 0.5 eq) and 70% aqueous iodic acid solution (e.g., 0.3 eq).[6]

-

Heat the mixture to reflux (~122°C) and maintain for 4 hours.[6]

-

After cooling, quench the reaction by adding a 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by water to precipitate the product.[6]

-

Collect the solid precipitate (3-iodo-2-methylbenzoic acid) by filtration and dry thoroughly.

-

-

Esterification:

-

Dissolve the dried 3-iodo-2-methylbenzoic acid (1.0 eq) in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the bulk of the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by vacuum distillation or column chromatography to obtain pure this compound.

-

Self-Validation Note: The success of this protocol hinges on two checkpoints. First, the purity of the intermediate 3-iodo-2-methylbenzoic acid after Step 1 should be confirmed by melting point or ¹H NMR to ensure correct regiochemistry. Second, the completion of the esterification should be monitored by TLC or LC-MS to avoid incomplete conversion before workup.

Applications in Synthetic Chemistry and Drug Discovery

The primary value of this compound lies in its utility as a building block for creating more complex molecules, particularly through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl-iodide bond is highly reactive towards oxidative addition to a Palladium(0) catalyst, making it a superior substrate for cross-coupling reactions compared to its bromide or chloride analogues.[8] This enables its use in a variety of powerful transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.[7]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions are cornerstones of modern pharmaceutical and materials science synthesis.[8][9] For instance, the biaryl motif is prevalent in numerous nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The ability to use this intermediate allows for the late-stage introduction of molecular complexity.

Caption: Role as a substrate in a generalized Suzuki cross-coupling reaction.

Role in Drug Discovery

Halogenated intermediates like this compound are critical in constructing libraries of potential drug candidates.[10] By varying the coupling partner (e.g., different boronic acids in a Suzuki reaction), medicinal chemists can rapidly generate a diverse set of analogues to explore structure-activity relationships (SAR). For example, intermediates like 5-Iodo-2-methylbenzoic Acid are crucial for synthesizing certain anti-diabetic drugs, highlighting the importance of this structural class in medicine.[10] The specific substitution pattern of this compound makes it a unique precursor for developing novel therapeutics targeting a wide range of diseases.[11]

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR | ~7.8-8.0 ppm (d, 1H): H adjacent to Iodo group. ~7.2-7.4 ppm (m, 2H): Remaining two aromatic Hs. ~3.9 ppm (s, 3H): Ester methyl (-OCH₃) protons. ~2.5 ppm (s, 3H): Aromatic methyl (-CH₃) protons. | Chemical shifts are influenced by the electron-withdrawing/donating nature and anisotropy of substituents. Singlets for methyl groups indicate no adjacent protons. Aromatic protons will show coupling. |

| ¹³C NMR | ~166 ppm: Ester carbonyl carbon. ~125-145 ppm: 4 aromatic carbons (2 quaternary). ~94 ppm: Aromatic carbon bonded to Iodine (heavy atom effect). ~52 ppm: Ester methyl (-OCH₃) carbon. ~20 ppm: Aromatic methyl (-CH₃) carbon. | Carbonyl carbons are highly deshielded. The carbon attached to the heavy iodine atom is shifted upfield. |

| Mass Spec (EI) | m/z 276: Molecular ion peak [M]⁺. m/z 245: [M - OCH₃]⁺, loss of the methoxy radical. m/z 149: [M - I]⁺, loss of the iodine radical. m/z 118: [M - I - OCH₃]⁺. | The molecular ion peak corresponds to the molecular weight.[12] Common fragmentation patterns for methyl esters include the loss of the methoxy group. The C-I bond is also susceptible to cleavage. |

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in research and development. Its well-defined structure, predictable reactivity, and accessibility through a robust synthetic pathway make it an invaluable tool for synthetic chemists. Its capacity to participate in a wide range of cross-coupling reactions allows for the efficient construction of complex molecules, positioning it as a key building block in the discovery pipelines for new pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). Methyl 2-iodo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9IO2, 100 grams. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Lee, K., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 103441-60-7 Cas No. | Methyl 2-iodo-3-methylbenzoate | Apollo [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Methyl 3-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-iodo-2-methylbenzoate, a key intermediate in the synthesis of complex organic molecules, presents a unique set of handling and safety considerations. This in-depth technical guide, designed for the discerning researcher, moves beyond a standard safety data sheet (SDS) to provide a holistic understanding of this compound's characteristics. By elucidating the causality behind safety protocols, this document equips scientists with the knowledge to not only handle this reagent safely but also to make informed decisions in their experimental design.

Compound Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use in research and development. These parameters dictate storage conditions, predict its behavior in various experimental setups, and inform the selection of appropriate personal protective equipment.

| Property | Value | Source |

| CAS Number | 52570-33-9 | [ChemScene, Sigma-Aldrich] |

| Molecular Formula | C9H9IO2 | [ChemScene, Sigma-Aldrich] |

| Molecular Weight | 276.07 g/mol | [ChemScene, Sigma-Aldrich] |

| Physical Form | Solid below 23°C, liquid above 25°C | [Sigma-Aldrich] |

| Melting Point | 23-25°C | [Sigma-Aldrich] |

| Boiling Point | 152°C at 14 mmHg | [Sigma-Aldrich] |

| Purity | Typically ≥97% | [Sigma-Aldrich] |

The relatively low melting point of this compound is a critical handling consideration. Depending on the ambient temperature of the laboratory, it may exist as either a solid or a liquid, which can impact transfer and measurement procedures. Its high boiling point suggests low volatility at room temperature, however, heating the compound will increase its vapor pressure and the potential for inhalation exposure.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are associated with ingestion, skin and eye contact, and respiratory irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The "Warning" signal word indicates a less severe hazard compared to "Danger," but the associated H-statements highlight the need for significant precautions. The iodinated aromatic structure can contribute to its irritant properties, and as with many halogenated organic compounds, there is a potential for toxic effects upon significant exposure.

Safe Handling and Storage Protocols: A Risk-Based Approach

The following protocols are designed to mitigate the risks identified in the hazard classification. The underlying principle is the minimization of exposure through a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is to handle it in a well-ventilated area.

-

Fume Hood: All weighing, transferring, and reaction setup should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any vapors or aerosols that may be generated, directly addressing the H335 (May cause respiratory irritation) hazard.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact. The following diagram outlines the decision-making process for selecting adequate PPE when handling this compound.

Caption: PPE selection workflow based on GHS hazard statements.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation (H319).

-

Skin Protection: A standard laboratory coat should be worn and buttoned to protect from skin contact. Chemically resistant gloves (nitrile is a common and effective choice for incidental contact) must be worn to prevent skin irritation (H315). For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary.

-

Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required. However, in the event of a large spill or if working in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary to mitigate the risk of respiratory irritation (H335).

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and to prevent accidents.

-

Temperature: Store in a cool, dry place. The Sigma-Aldrich product page recommends keeping it in a dark place and under an inert atmosphere at room temperature.

-

Light Sensitivity: The recommendation to "keep in dark place" suggests that the compound may be sensitive to light, which could lead to degradation over time.

-

Inert Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential degradation from reaction with atmospheric components like oxygen or moisture.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and to contain any vapors.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

The following first-aid measures are based on the known hazards of this compound.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The irritant nature of the compound (H319) necessitates thorough rinsing to remove all traces.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention. This addresses the H315 hazard.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. This is a critical response to potential respiratory tract irritation (H335).

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. The "Harmful if swallowed" classification (H302) underscores the need for professional medical evaluation.

Accidental Release Measures

A spill of this compound requires a calm and methodical response to ensure the safety of laboratory personnel and to prevent environmental contamination.

Caption: Step-by-step workflow for responding to a spill.

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for safe storage and for preventing hazardous reactions in the laboratory.

-

Stability: The compound is generally stable under recommended storage conditions. However, sensitivity to light has been noted.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can potentially initiate vigorous or exothermic reactions.

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide. The release of hydrogen iodide is a significant concern due to its corrosive nature.

Toxicological and Ecological Information

Currently, there is limited publicly available quantitative toxicological data (e.g., LD50 or LC50 values) or specific ecological information for this compound. The hazard classifications are based on the expected properties of a compound of this type and information from suppliers. As with any chemical with incomplete toxicological data, it should be handled with the assumption that it is potentially more hazardous than the current classification suggests. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations to prevent environmental contamination.

Conclusion

This compound is a valuable reagent in chemical synthesis, and its safe handling is paramount for the protection of researchers and the integrity of their work. By understanding its physicochemical properties, recognizing its hazards, and implementing robust safety protocols, scientists can confidently and safely incorporate this compound into their research endeavors. This guide provides a framework for a comprehensive safety culture that extends beyond mere compliance to a proactive and informed approach to laboratory safety.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-iodo-2-methylbenzoate

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3-iodo-2-methylbenzoate (CAS No. 52570-33-9), a key intermediate in synthetic organic chemistry.[1][2] In the absence of publicly available experimental spectra, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to provide a robust predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₉H₉IO₂, is a substituted aromatic ester.[2] Its structure, featuring an iodine atom and a methyl group on the benzene ring, makes it a versatile building block. The iodine atom can be readily displaced or used in cross-coupling reactions, while the ester and methyl groups offer further sites for chemical modification. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound in any synthetic workflow.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed interpretation of the expected spectral features, underpinned by established experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts (δ) are predicted based on the analysis of similar substituted benzoates.[3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.8 - 8.0 | Doublet | 1H | H-6 | The proton ortho to the iodine atom is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of iodine. |

| ~ 7.3 - 7.5 | Triplet | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. |

| ~ 7.0 - 7.2 | Doublet | 1H | H-4 | The proton ortho to the methyl group will be the most shielded of the aromatic protons. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | The methyl ester protons are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet. |

| ~ 2.5 | Singlet | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring will appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected. Predicted chemical shifts are based on data from related substituted methyl benzoates.[5][6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 166 | C=O | The carbonyl carbon of the ester group is characteristically found in this downfield region. |

| ~ 140 | C-2 | The carbon bearing the methyl group. |

| ~ 138 | C-6 | The carbon atom adjacent to the iodine is expected to be significantly deshielded. |

| ~ 132 | C-1 | The ipso-carbon attached to the ester group. |

| ~ 130 | C-4 | Aromatic CH carbon. |

| ~ 128 | C-5 | Aromatic CH carbon. |

| ~ 94 | C-3 | The carbon atom directly bonded to iodine will be significantly shielded due to the "heavy atom effect". |

| ~ 52 | -OCH₃ | The carbon of the methyl ester group. |

| ~ 23 | Ar-CH₃ | The carbon of the aromatic methyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)

Instrumentation:

-

300 MHz or higher NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in the NMR tube. Add a small drop of TMS.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl group of the ester and the aromatic ring.

Predicted IR Spectral Data

The "Rule of Three" for aromatic esters predicts three strong bands corresponding to the C=O and C-O stretches.[7][8][9]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification |

| ~ 3000-3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch | Corresponding to the methyl groups. |

| ~ 1720-1730 | Strong | C=O stretch | The carbonyl stretch of an aromatic ester is a very strong and sharp absorption.[10] |

| ~ 1250-1300 | Strong | Asymmetric C-O stretch | Part of the "Rule of Three" for esters.[7] |

| ~ 1100-1150 | Strong | Symmetric C-O stretch | The third characteristic band for esters.[7] |

| ~ 1450-1600 | Medium-Weak | Aromatic C=C stretch | Multiple bands are expected in this region corresponding to the vibrations of the benzene ring. |

| Below 600 | Weak-Medium | C-I stretch | The carbon-iodine bond vibration is expected at low wavenumbers. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Materials:

-

This compound (a small amount)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Instrumentation:

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Background Scan: With a clean and dry ATR crystal, perform a background scan to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Pressure Application: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (276.07 g/mol ).[11]

| Predicted m/z | Assignment | Justification |

| 276 | [M]⁺ | Molecular ion peak. |

| 245 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 217 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 149 | [M - I]⁺ | Loss of the iodine atom. |

| 119 | [C₈H₇O]⁺ | A common fragment for methyl benzoates. |

| 127 | [I]⁺ | Iodine cation. |

The presence of a single iodine atom (a monoisotopic element) will not give rise to a characteristic M+2 peak, which is observed for compounds containing chlorine or bromine.[12][13]

Experimental Protocol for EI-MS Data Acquisition

Instrumentation:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system with an electron ionization source.

Procedure:

-

Sample Introduction: If using GC-MS, dissolve the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer. For a direct insertion probe, a small amount of the sample is placed on the probe and introduced directly into the ion source.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized protocols for data acquisition. By understanding these expected spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

-

ResearchGate. (n.d.). Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Communications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

-

ResearchGate. (n.d.). The C=O bond, part VI: Esters and the rule of three. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-iodo-3-methylbenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

-

News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate. Retrieved from [Link]

-

PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

-

Oxford Academic. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9IO2, 100 grams. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-iodo-2-methoxybenzoate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Methyl benzoate (93-58-3) 13C NMR spectrum [chemicalbook.com]

- 6. Methyl 3-methylbenzoate(99-36-5) 13C NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

Introduction: Contextualizing Methyl 3-iodo-2-methylbenzoate

An In-depth Technical Guide to the Solubility of Methyl 3-iodo-2-methylbenzoate

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 52570-33-9) is a substituted aromatic ester of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science.[1][2] The presence of an iodo-substituent makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester and methyl groups offer further sites for chemical modification.

Understanding the solubility of this compound is a critical prerequisite for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and formulation strategies in drug development. This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and an exploration of the key factors influencing its behavior in solution.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52570-33-9 | [3] |

| Molecular Formula | C₉H₉IO₂ | [3] |

| Molecular Weight | 276.07 g/mol | |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Storage Conditions | Room temperature, inert atmosphere, protected from light |

Causality of Solubility: A Structural Perspective

The solubility characteristics of this compound can be logically deduced by dissecting its molecular structure. The principle of "like dissolves like" is paramount; the polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.

-

The Benzene Ring: The core aromatic ring is nonpolar and hydrophobic, contributing significantly to the molecule's affinity for nonpolar organic solvents.

-

The Methyl Ester Group (-COOCH₃): This functional group introduces polarity. The carbonyl oxygen and ester oxygen possess lone pairs of electrons and can act as hydrogen bond acceptors. However, the absence of a hydroxyl proton means it cannot act as a hydrogen bond donor, limiting its interaction with protic solvents compared to a carboxylic acid.[4]

-

The Iodine Atom (-I): As a large, polarizable, and relatively nonpolar halogen, the iodo-substituent substantially increases the molecule's molecular weight and surface area. This enhances van der Waals forces and contributes to its lipophilic (fat-loving) character, thereby decreasing its solubility in water.[5]

-

The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that further reduces the molecule's overall polarity and its potential for aqueous solubility.

The logical relationship between these structural features and the compound's expected solubility is visualized below.

Sources

Part 1: Strategic Sourcing of Methyl 3-iodo-2-methylbenzoate

An In-depth Technical Guide to the Commercial Sourcing and Application of Methyl 3-iodo-2-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide for professionals engaged in chemical research and pharmaceutical development, focusing on the versatile building block, this compound. We will navigate the critical aspects of its procurement, establish robust quality control protocols, and explore its synthetic utility, grounded in authoritative references and practical, field-proven insights.

The integrity of any synthetic campaign begins with the quality of its starting materials. For a specialized reagent like this compound (CAS No. 52570-33-9), selecting a reliable commercial supplier is a foundational step that dictates experimental reproducibility and success. Your choice of vendor should not be based on cost alone but on a holistic assessment of product quality, documentation, and supply chain reliability.

Several reputable chemical suppliers list this compound in their catalogues. These vendors typically cater to the research and development sector, offering various grades and quantities.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Purity Specification | CAS Number | Availability & Notes |

| Sigma-Aldrich | ≥97% | 52570-33-9 | Generally available from stock. Offers comprehensive safety data sheets and may provide key documents like a Certificate of Origin (COO). |

| CP Lab Safety | 98%[1] | 52570-33-9[1] | Marketed for professional, research, and industrial use only; not for medical or consumer applications.[1] |